molecular formula C9H3F6NS B1301038 3,5-Bis(trifluoromethyl)phenyl isothiocyanate CAS No. 23165-29-9

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1301038
CAS No.: 23165-29-9
M. Wt: 271.18 g/mol
InChI Key: FXOSSGVJGGNASE-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C9H3F6NS. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its high reactivity and is widely used in various chemical derivatization processes.

Safety and Hazards

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)phenyl isothiocyanate can be synthesized through the reaction of 3,5-dinitrophenyl isothiocyanate with trifluoromethyl methanol in the presence of an organic base such as triethylamine . The reaction typically involves the following steps:

  • Dissolve 3,5-dinitrophenyl isothiocyanate and trifluoromethyl methanol in an appropriate solvent.
  • Add triethylamine to the reaction mixture to act as a catalyst.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Organic bases such as triethylamine are often used to catalyze the reactions.

Major Products Formed

    Thioureas: Formed by the reaction with amines.

    Thiocarbamates: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate involves its high reactivity towards nucleophiles. The isothiocyanate group readily reacts with nucleophiles to form thioureas and thiocarbamates. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which increases the electrophilicity of the isothiocyanate carbon.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and electrophilicity. This makes it a valuable reagent in various chemical derivatization and synthesis processes.

Properties

IUPAC Name

1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSSGVJGGNASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369892
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23165-29-9
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.052 Mol of thiophosgene were mixed with 60 ml of water and were stirred for 15 minutes. 0.040 Mol of 3,5-bistrifluoromethylaniline were dropped with 30 ml chloroform, and the mixture was stirred for 2 hours at 15° C. The organic solution was washed with HCl 2M, dried and the solvent was removed under vacuum to obtain 3,5-bistrifluoromethylphenylisothiocyanate as a yellow-red oil, that was used as crude product.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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